molecular formula C24H28Cl2O6 B2873673 Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate CAS No. 83281-06-5

Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate

Cat. No.: B2873673
CAS No.: 83281-06-5
M. Wt: 483.38
InChI Key: UTUYYOREXGILTG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate is a complex organic ester characterized by multiple aromatic rings, chloro substituents, and methoxy groups. Its structure features a central propanoate backbone with two substituted phenyl rings, each bearing methoxy and chloro groups. The compound’s stability and reactivity are likely influenced by its ester functionalities and electron-withdrawing substituents.

Properties

IUPAC Name

methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28Cl2O6/c1-23(25,21(27)31-5)13-17-9-7-15(11-19(17)29-3)16-8-10-18(20(12-16)30-4)14-24(2,26)22(28)32-6/h7-12H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUYYOREXGILTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)C2=CC(=C(C=C2)CC(C)(C(=O)OC)Cl)OC)OC)(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate (): A cyclopentanecarboxylate ester with a chlorophenyl group. Unlike the target compound, it lacks multiple methoxyphenyl substituents but shares ester and chloro functional groups, critical for hydrolysis-driven synthesis pathways .

Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate (): Features a chromen ring with chloro and methoxy groups. Both compounds share ester and chloro substituents, but the chromen backbone introduces distinct electronic properties compared to the target’s phenyl-rich structure .

3-(2-Methoxyphenyl)propanoic acid (): A simpler analog with a single methoxyphenyl group and a carboxylic acid terminus.

Functional Group Analysis

Compound Ester Groups Chloro Substituents Methoxy Groups Backbone Structure
Target Compound 2 2 3 Phenyl-linked propanoate
Methyl 1-[(4-chlorophenyl)methyl]-... 1 1 0 Cyclopentanecarboxylate
Ethyl 3-[6-chloro-4-methyl-7-...]propanoate 1 1 2 Chromen-linked propanoate
3-(2-Methoxyphenyl)propanoic acid 0 0 1 Phenylpropanoic acid
  • Ester vs. Carboxylic Acid : The target compound’s ester groups enhance lipophilicity compared to carboxylic acids (e.g., ), favoring organic-phase reactions .
  • Chloro groups may enhance stability via steric hindrance and electron withdrawal .

Physical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to exceed 450 g/mol (based on structural complexity), significantly higher than ’s 414.88 g/mol .
  • Melting Points: While direct data for the target is absent, 3-(2-Methoxyphenyl)propanoic acid () has a melting point of 85–89°C. The target’s higher symmetry and substituent count may elevate its melting point .

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